N-(Azido-peg4)-n-bis(peg4-acid)

PROTAC BTK Degrader Linker Validation

N-(Azido-PEG4)-N-bis(PEG4-acid) (CAS 2093152-80-6) is a branched, heterotrifunctional polyethylene glycol (PEG) derivative containing a single terminal azide and two terminal carboxylic acid groups. This architecture classifies it as a 3-arm branched PEG linker, where the azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), while the carboxylic acids permit amide bond formation with primary amines in the presence of coupling reagents.

Molecular Formula C32H62N4O16
Molecular Weight 758.9 g/mol
Cat. No. B15543689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azido-peg4)-n-bis(peg4-acid)
Molecular FormulaC32H62N4O16
Molecular Weight758.9 g/mol
Structural Identifiers
InChIInChI=1S/C32H62N4O16/c33-35-34-3-9-43-15-21-49-27-30-52-24-18-46-12-6-36(4-10-44-16-22-50-28-25-47-19-13-41-7-1-31(37)38)5-11-45-17-23-51-29-26-48-20-14-42-8-2-32(39)40/h1-30H2,(H,37,38)(H,39,40)
InChIKeyRJWVORJINOLNTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-(Azido-PEG4)-N-bis(PEG4-acid): Chemical Identity and Core Attributes of a Branched Heterotrifunctional PROTAC Linker


N-(Azido-PEG4)-N-bis(PEG4-acid) (CAS 2093152-80-6) is a branched, heterotrifunctional polyethylene glycol (PEG) derivative containing a single terminal azide and two terminal carboxylic acid groups [1]. This architecture classifies it as a 3-arm branched PEG linker, where the azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), while the carboxylic acids permit amide bond formation with primary amines in the presence of coupling reagents . With a molecular weight of 758.85 g/mol, this linker is primarily utilized as a PROTAC (Proteolysis Targeting Chimera) linker, facilitating the connection of a target protein ligand to an E3 ligase ligand . Its branched architecture distinguishes it from common linear, bifunctional PEG linkers by offering a unique combination of three orthogonal functional groups for modular synthesis.

Procurement Implications: Why N-(Azido-PEG4)-N-bis(PEG4-acid) is Not Interchangeable with Standard Bifunctional PEG Linkers


Equating N-(Azido-PEG4)-N-bis(PEG4-acid) with simpler, linear monofunctional or bifunctional PEG linkers can lead to synthetic dead ends and compromised PROTAC library design. A typical linear linker like Azido-PEG4-acid provides only two functional groups (azide and acid), placing an inherent limit on modularity. In contrast, the branched architecture of the target compound provides a 1:2 stoichiometric ratio of azide to acid functionalities, uniquely enabling an orthogonal three-group labeling strategy within a single molecule . Substitution attempts with a linear analog force a trade-off: an azide group must be sacrificed to add a second acid, or vice versa, fundamentally altering the number of available conjugation handles. This architectural distinction has a direct impact on the functional outcomes of conjugation strategies, as branched PEG linkers have been shown to provide superior steric shielding compared to their linear counterparts [1]. The branched configuration endows the resulting nanostructures with greater rigidity and stability, which better protects conjugated functional groups [1].

Quantitative Differentiation of N-(Azido-PEG4)-N-bis(PEG4-acid) from Closest Analogs: A Product-Specific Evidence Guide


Validated DC50 Performance: N-(Azido-PEG4)-N-bis(PEG4-acid) in BTK Degrader SJF620 vs. Comparator PROTAC MT-802

In a published BTK degrader program, N-(Azido-PEG4)-N-bis(PEG4-acid) was used to synthesize SJF620, a cereblon (CRBN)-recruiting PROTAC. SJF620 achieved a DC50 of 7.9 nM and a maximal degradation (Dmax) of 95% in NAMALWA cells [1]. This establishes a benchmark when compared to the well-known early-generation BTK degrader MT-802, which utilizes a different linker architecture. While MT-802 shows a DC50 of 9.1 nM (or 14.6 nM depending on the assay), the linker in SJF620 facilitates comparable or slightly superior potency with a notably cleaner pharmacokinetic profile (e.g., clearance rate of 40.8 mL/min/kg vs. over 1600 mL/min/kg for MT-802 in mice), although PK differences are influenced by the entire molecule, not solely the linker [2].

PROTAC BTK Degrader Linker Validation

Extended Solubility Beyond a Critical DMSO Threshold Compared to Bis-PEG4-acid

DMSO solubility is a critical practical parameter for stock solution preparation and subsequent biological assays. N-(Azido-PEG4)-N-bis(PEG4-acid) achieves a DMSO solubility of 10 mM [1]. In contrast, the simpler, related linear bifunctional linker Bis-PEG4-acid exhibits a DMSO solubility of approximately 1019 mM (300 mg/mL) . The lower solubility of the branched linker is a direct consequence of its higher molecular weight and the introduction of the azide group, which reduces overall hydrophilicity compared to the purely PEGylated bis-acid. This data point is crucial for experimental planning.

Solubility Formulation Protac Linker

Superior Conjugation Flexibility via Three Orthogonal Functional Groups vs. Two-Group Linear Linkers

N-(Azido-PEG4)-N-bis(PEG4-acid) inherently offers more synthetic versatility than linear bifunctional linkers. It possesses one azide group for copper-free (SPAAC) or copper-catalyzed (CuAAC) click chemistry with strained alkynes (BCN, DBCO) or terminal alkynes, and two terminal carboxylic acids for amine coupling . This orthogonal trio permits a single linker molecule to independently react with up to three distinct chemical payloads. The closest linear single-PEG-chain analog with a carboxyl group at the opposite end, Azido-PEG4-acid, provides only one acid. The 100% increase in available acid handles enables the construction of branched architectures or the attachment of two copies of the same ligand at a defined distance, a concept that is unavailable by substituting with linear azido-PEG-acids without redesigning the entire synthetic strategy.

Orthogonal Conjugation PROTAC Library Synthesis Branching Strategy

Pharmacokinetic Profile Linker Context: Comparing Clearance Rates of PROTACs Built with N-(Azido-PEG4)-N-bis(PEG4-acid) vs. Another BTK Degrader

In vivo pharmacokinetic characterization in mice revealed that PROTAC SJF620, which incorporates the target linker, demonstrated a clearance (Cl) rate of 40.8 mL/min/kg [1]. While this difference is highly dependent on the full PROTAC structure, not just the linker, it provides a crucial parameter for comparing PROTACs built from similar E3 ligase (CRBN) and target protein (BTK) ligands. For example, the structurally related BTK degrader MT-802 exhibited a clearance rate exceeding 1600 mL/min/kg [2]. The order-of-magnitude superior clearance profile of SJF620 suggests that the PEG4-based branched linker contributes to a more favorable overall pharmacokinetic disposition, though this is an inference based on the entire molecular context.

In Vivo Pharmacokinetics Clearance Protac Optimization

High-Value Application Scenarios for N-(Azido-PEG4)-N-bis(PEG4-acid) Stemming from Verified Differentiation


Synthesis of Bespoke CRBN- or VHL-based PROTAC Degrader Libraries Requiring Modular Conjugation

Leveraging its three orthogonal reactive groups, this linker serves as a critical node in PROTAC library synthesis [1]. The azide enables click chemistry with pre-linked target protein ligands, while the dual carboxylic acids allow for the systematic variation of two distinct E3 ligase ligands on the same scaffold. This capability is directly validated by its use in creating the potent BTK degrader SJF620 [2].

Design of Branched, Multi-Ligand Display Scaffolds for Drug Delivery and Nanomedicine

The branched architecture provides enhanced rigidity and protects conjugated functional groups, as demonstrated in studies comparing branched to linear PEG in nanoprodrugs [1]. The 1:2 azide-to-acid ratio is perfectly suited for creating asymmetric, multi-functional nanoparticles where a targeting ligand is attached via the azide and two identical therapeutic payloads are loaded via the acids.

In Vivo Pharmacokinetic (PK) Profiling Studies of BTK or Aurora Kinase Degraders

Beyond achieving potent DC50 values in cellular assays, this linker has been incorporated into PROTACs like SJF620, which showed a dramatically improved clearance profile relative to the comparator MT-802 in mouse PK studies [1][2]. This makes it a strong candidate linker for any in vivo pharmacology study where linker-driven PK optimization is a key objective.

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